GALP(3-32), also known as Galanin-like peptide (3-32), is a peptide derived from the human genome, specifically recognized for its role as a potent agonist for galanin receptors. This compound has garnered attention due to its significant affinity for both GalR1 and GalR2 receptors, making it a valuable subject of research in neurobiology and pharmacology.
GALP(3-32) is synthesized from the precursor protein galanin-like peptide, which is expressed in various human tissues. The specific sequence of GALP(3-32) allows it to interact effectively with galanin receptors, influencing several physiological processes.
The synthesis of GALP(3-32) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.
The molecular structure of GALP(3-32) consists of a sequence of amino acids that form a specific three-dimensional shape essential for its biological function. The structure includes disulfide bonds that stabilize its conformation.
The detailed structural data can be accessed through chemical databases such as PubChem, where information about its molecular weight and structural formula is provided .
GALP(3-32) primarily engages in receptor-mediated signaling pathways upon binding to galanin receptors. The activation of these receptors can lead to various intracellular responses, including modulation of neurotransmitter release.
The mechanism of action of GALP(3-32) involves its binding to galanin receptors located in various brain regions, influencing physiological functions such as appetite regulation, pain perception, and mood modulation.
Research indicates that GALP(3-32) has high affinity for GalR1 (IC50 = 33 nM) and GalR2 (IC50 = 15 nM), suggesting its potential effectiveness in modulating these receptors' activities .
Relevant analyses often include spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm purity and structure .
GALP(3-32) has several potential applications in scientific research:
Galanin-like peptide (3-32) (human) exhibits distinct binding profiles across the three galanin receptor subtypes (Galanin Receptor 1, Galanin Receptor 2, Galanin Receptor 3). Competitive binding studies demonstrate that Galanin-like peptide (3-32) binds with highest affinity to Galanin Receptor 3 (median inhibitory concentration = 10 nM), followed by Galanin Receptor 2 (median inhibitory concentration = 28 nM), and Galanin Receptor 1 (median inhibitory concentration = 77 nM) [1] [7]. This selectivity profile differs significantly from full-length galanin, which shows more balanced affinity across all three subtypes [1] [4].
Functional assays reveal that Galanin-like peptide (3-32) acts as a potent agonist at Galanin Receptor 2 and Galanin Receptor 3, but exhibits weaker agonist activity at Galanin Receptor 1. In extracellular acidification rate assays using transfected neuroblastoma cells, Galanin-like peptide (3-32) demonstrates significantly higher potency at Galanin Receptor 2 (half maximal effective concentration = 360 ± 169 nM) compared to full-length Galanin-like peptide (1-60) (half maximal effective concentration > 1000 nM) [2]. The receptor selectivity profile positions Galanin-like peptide (3-32) as a preferential Galanin Receptor 2/Galanin Receptor 3 agonist with particular efficacy at Galanin Receptor 3 [4] [10].
Table 1: Receptor Binding Affinity Profile of Galanin-like Peptide (3-32)
Receptor Subtype | Median Inhibitory Concentration (nM) | Relative Affinity vs. Full Galanin |
---|---|---|
Galanin Receptor 1 | 77 | 7.7-fold lower |
Galanin Receptor 2 | 28 | Comparable |
Galanin Receptor 3 | 10 | 1.5-fold higher |
Source: Adapted from Lang et al. (2005) [1] [7]
Quantitative ligand displacement studies using radiolabeled galanin demonstrate that Galanin-like peptide (3-32) competes effectively for binding at all three galanin receptors. In human neuroblastoma cells (SH-SY5Y) stably transfected with individual galanin receptor subtypes, Galanin-like peptide (3-32) displaces [¹²⁵I]galanin with the potency order: Galanin Receptor 3 > Galanin Receptor 2 > Galanin Receptor 1 [7]. This binding profile contrasts with full-length Galanin-like peptide (1-60), which exhibits highest affinity for Galanin Receptor 3 (median inhibitory concentration = 10 nM), followed by Galanin Receptor 2 (median inhibitory concentration = 28 nM), and Galanin Receptor 1 (median inhibitory concentration = 77 nM) [1] [7].
Functional half maximal effective concentration profiling reveals that Galanin-like peptide (3-32) exhibits enhanced potency compared to the full-length peptide. In calcium mobilization assays using Chinese hamster ovary cells expressing Galanin Receptor 2, Galanin-like peptide (3-32) demonstrates a half maximal effective concentration of 11.1 nM [10]. This represents significantly greater potency than full-length Galanin-like peptide (1-60) in the same assay system. Microphysiometry studies confirm this enhanced activity, showing Galanin-like peptide (3-32) activates Galanin Receptor 2 with half maximal effective concentration = 360 ± 169 nM, while full-length Galanin-like peptide (1-60) fails to reach 50% effective concentration even at 1000 nM [2].
Table 2: Functional Activity Profile of Galanin-like Peptide Fragments
Peptide | half maximal effective concentration at Galanin Receptor 2 (nM) | Receptor Activation Profile |
---|---|---|
Galanin-like peptide (1-60) | >1000 | Weak partial agonist |
Galanin-like peptide (1-32) | >1000 | Weak partial agonist |
Galanin-like peptide (3-32) | 360 ± 169 | Full agonist |
Galanin (full) | 1.5-5.0 | Full agonist |
Source: Berger et al. (2004) [2]
The molecular basis for Galanin-like peptide (3-32)'s receptor interactions resides in its structural organization, particularly the conserved galanin-like sequence spanning residues 9-21. This region is identical to the N-terminal 1-13 amino acids of galanin, which constitutes the minimal receptor-binding domain essential for galanin receptor activation [1] [7]. The conservation of this core sequence across Galanin-like peptide isoforms explains their ability to bind galanin receptors despite considerable divergence in other regions of the peptide [1].
Proteolytic processing at both termini critically enhances Galanin-like peptide (3-32)'s receptor affinity. Removal of the first two amino acids by dipeptidyl peptidase IV exposes the conserved N-like domain (positions 9-21 equivalent to galanin 1-13), significantly enhancing receptor accessibility [2] [7]. The C-terminal region of Galanin-like peptide (3-32) contains a potential proteolytic cleavage site between basic amino acids at position 33, leading to C-terminal amidation that further stabilizes receptor interactions [7] [10]. This processing yields a biologically active fragment that exhibits higher receptor affinity than the full-length Galanin-like peptide precursor [2].
Structural studies indicate that while the N-terminal domain (positions 3-13) mediates initial receptor docking, the mid-region (positions 14-32) contributes to receptor subtype selectivity. This domain contains structural elements that preferentially stabilize interactions with Galanin Receptor 3, explaining Galanin-like peptide (3-32)'s exceptional affinity for this subtype [4] [10]. The importance of the intact 3-32 sequence is demonstrated by the significantly reduced activity of shorter fragments like Galanin-like peptide (1-21) and Galanin-like peptide (22-60), which show minimal receptor activation capacity [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1